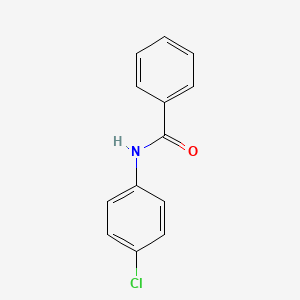

N-(4-Chlorophenyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFPJLMLHHTWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182819 | |

| Record name | Benzamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2866-82-2 | |

| Record name | N-(4-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2866-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chlorobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Chlorophenyl)benzamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)benzamide is a chemical compound belonging to the class of benzamides, a versatile scaffold of significant interest in medicinal chemistry. Its structure, featuring a benzoyl group linked to a 4-chlorinated aniline moiety through an amide bond, imparts a unique combination of physicochemical properties that make it a valuable intermediate in organic synthesis and a subject of investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, detailed synthesis protocols, physicochemical and structural characteristics, and a discussion of its current and potential roles in drug discovery and development. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to support researchers in their scientific endeavors with this compound.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2866-82-2 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO | [2] |

| Molecular Weight | 231.68 g/mol | [1] |

| InChI | InChI=1S/C13H10ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | [1] |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with benzoyl chloride. This is a classic example of a Schotten-Baumann reaction, which is a widely used method for the formation of amides from amines and acyl chlorides.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Chloroaniline

-

Benzoyl chloride

-

Dichloromethane (anhydrous)

-

Triethylamine or pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the stirred solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid. Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.[2][3]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as benzoyl chloride is reactive towards water, which would lead to the formation of benzoic acid as a byproduct.

-

Low Temperature Addition: The dropwise addition of benzoyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Aqueous Workup: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the base, and any water-soluble byproducts.

-

Recrystallization: This purification technique is chosen to obtain a highly pure crystalline product by separating the desired compound from impurities based on differences in solubility.

Caption: Synthetic workflow for this compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is essential for its application in further research and development.

Physicochemical Data

| Property | Value | Source |

| Melting Point | 187 °C | [4] |

| logP | 3.51 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Polar Surface Area | 23.33 Ų | [5] |

Crystal Structure and Molecular Geometry

The three-dimensional structure of this compound has been elucidated by X-ray crystallography.[2] The molecule is not planar. The amide group (–NHCO–) makes a dihedral angle of approximately 29.95° with the benzoyl ring. The benzoyl and the 4-chlorophenyl rings are twisted with respect to each other, with a dihedral angle of about 60.76°.[3] This non-planar conformation is a key structural feature that will influence its binding to biological targets.

In the solid state, molecules of this compound are linked by intermolecular N–H···O hydrogen bonds, forming chains that run along the crystallographic a-axis.[2]

Caption: Intermolecular hydrogen bonding in this compound.

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

| ¹H NMR (Predicted, DMSO-d₆) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | -NH- (Amide) |

| ~7.9 | d | 2H | Ar-H (ortho to -C=O) |

| ~7.7 | d | 2H | Ar-H (ortho to -NH) |

| ~7.5 | m | 3H | Ar-H (meta, para to -C=O) |

| ~7.4 | d | 2H | Ar-H (meta to -NH) |

| ¹³C NMR (Predicted, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~165.8 | C=O (Amide) |

| ~138.5 | C (quaternary, attached to NH) |

| ~134.7 | C (quaternary, attached to C=O) |

| ~131.8 | Ar-CH |

| ~128.8 | Ar-CH |

| ~128.4 | Ar-CH |

| ~127.8 | Ar-CH |

| ~127.3 | C-Cl |

| ~121.5 | Ar-CH |

| Infrared (IR) Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (amide) |

| ~1650 | C=O stretch (amide I) |

| ~1530 | N-H bend (amide II) |

| ~1600, ~1490 | C=C stretch (aromatic) |

| ~1090 | C-Cl stretch |

| Mass Spectrometry (MS) | |

| Technique | Predicted m/z |

| ESI-MS | [M+H]⁺ = 232.05 |

Applications in Drug Discovery and Medicinal Chemistry

Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities. While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential applications in several therapeutic areas.

Potential as an Antiviral Agent

Derivatives of N-phenylbenzamide have shown promising antiviral activity. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated potent anti-Hepatitis B Virus (HBV) activity both in vitro and in vivo.[6][7] The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G), which can inhibit HBV replication.[6][7] This suggests that this compound could serve as a scaffold for the development of novel anti-HBV agents with a mechanism of action distinct from current therapies.

Sources

- 1. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(4-Chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [stenutz.eu]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of N-(4-Chlorophenyl)benzamide

An In-depth Technical Guide to N-(4-Chlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic amide that serves as a valuable scaffold in medicinal chemistry and a key intermediate in organic synthesis. Its structure, featuring a benzamide core linked to a 4-chlorophenyl ring, imparts specific physicochemical properties that are critical for its reactivity, biological activity, and formulation. This guide provides a comprehensive examination of the core chemical and physical properties of this compound, offering field-proven insights into its synthesis, purification, and analytical characterization. Detailed, step-by-step protocols are provided for laboratory-scale synthesis and analysis, supported by causality-driven explanations for experimental choices. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all scientific investigation. This compound is an anilide, a class of amides derived from aniline.

-

IUPAC Name: this compound[1]

-

Synonyms: 4'-Chlorobenzanilide, N-Benzoyl-4-chloroaniline, N-(p-Chlorophenyl)benzamide[1]

-

CAS Number: 2866-82-2[1]

The molecule consists of a benzoyl group attached to the nitrogen atom of a 4-chloroaniline moiety. The presence of the electron-withdrawing chlorine atom on the phenyl ring significantly influences the electronic properties and reactivity of the molecule compared to its parent compound, benzanilide.[3]

Chemical Structure:

Figure 1. 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, developing formulations, and ensuring proper handling.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 187 °C | [2] |

| Boiling Point | Data not readily available; high due to molecular weight and polarity | - |

| Solubility | Generally soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | [4][5] |

| logP (Octanol-Water Partition Coefficient) | 3.51 | [6] |

| Hydrogen Bond Donors | 1 (Amide N-H) | [6] |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Chlorine) | [6] |

Discussion of Properties:

-

Melting Point: The relatively high melting point of 187 °C is indicative of a stable crystalline lattice structure, reinforced by intermolecular N-H···O hydrogen bonds that link molecules into chains.[3] This thermal stability is advantageous for many synthetic applications.

-

Solubility: As expected for a molecule with significant aromatic character, this compound has poor aqueous solubility.[5] Its solubility in organic solvents is a key consideration for reaction conditions and purification methods like recrystallization.[4][5]

-

logP: A logP of 3.51 indicates that the compound is significantly more soluble in octanol than in water, suggesting lipophilic character.[6] This is a critical parameter in drug development, as it affects membrane permeability and pharmacokinetic profiles.

Synthesis and Purification

The most common and reliable method for synthesizing this compound is via the Schotten-Baumann reaction , a classic method for forming amides from amines and acyl chlorides.[7][8]

Reaction Scheme

Figure 2. Synthesis of this compound from 4-chloroaniline and benzoyl chloride.

Detailed Experimental Protocol: Synthesis

This protocol describes the acylation of 4-chloroaniline with benzoyl chloride under aqueous basic conditions.

Materials:

-

4-Chloroaniline (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Magnetic stirrer, round-bottom flask, separatory funnel, ice bath

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in a suitable organic solvent like DCM.

-

Base Addition: Add a 10% aqueous solution of NaOH (2.0 equivalents). The reaction is run in a biphasic system where the base neutralizes the HCl byproduct.[9]

-

Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring. This is crucial to control the exothermic reaction and prevent hydrolysis of the benzoyl chloride.

-

Acylation: Slowly add benzoyl chloride (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent, to the stirring mixture. The slow addition maintains temperature control.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Causality Behind Choices:

-

Why a base? The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct. The NaOH base is essential to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][10]

-

Why a biphasic system? Using an aqueous base and an organic solvent creates a two-phase system. This setup allows the organic-soluble reactants to meet at the interface while the base remains in the aqueous phase to efficiently neutralize the HCl as it forms.[9]

Purification Workflow

The crude product is typically purified by recrystallization to obtain a high-purity solid.

Protocol: Recrystallization

-

Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water).

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

-

Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

| Technique | Key Expected Features |

| ¹H NMR | Signals in the aromatic region (7-8 ppm), a singlet or broad singlet for the amide proton (N-H) typically downfield (>8 ppm). |

| ¹³C NMR | A signal for the amide carbonyl carbon (~165 ppm), and multiple signals in the aromatic region (120-140 ppm). |

| IR Spectroscopy | Characteristic N-H stretch (~3300 cm⁻¹), a strong C=O (amide I) stretch (~1650 cm⁻¹), and a C-Cl stretch.[11][12] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (231.68 g/mol ), showing a characteristic M+2 isotope pattern (~3:1 ratio) due to the presence of chlorine. |

Analytical Workflow for Quality Control

The following workflow ensures the synthesized material meets the required standards of identity and purity.

Caption: Analytical workflow for the quality control of synthesized this compound.

Chemical Reactivity and Stability

-

Stability: this compound is a stable solid under standard laboratory conditions.[5] The amide bond is generally robust but can be hydrolyzed under harsh acidic or basic conditions with prolonged heating.

-

Reactivity: The primary sites for further chemical modification are the aromatic rings. The benzoyl ring can undergo electrophilic aromatic substitution, while both rings can be subject to nucleophilic aromatic substitution under specific conditions or be modified through cross-coupling reactions if further functionalized.

-

Incompatibilities: It should be kept away from strong oxidizing agents and strong acids.[13]

Applications in Research and Drug Development

The N-arylbenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

-

Antitrypanosomal Activity: N-phenylbenzamide derivatives have shown significant activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.[14] The specific chlorine substitution in this compound can modulate this activity.

-

Anticancer Research: Benzamide derivatives are widely investigated as anticancer agents, notably as inhibitors of enzymes like histone deacetylases (HDACs).[15]

-

Chemical Intermediate: It serves as a building block for more complex molecules in multi-step syntheses, where the amide linkage provides a stable connection between two aryl fragments.[16]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be executed with appropriate safety measures.

-

Hazard Classification (GHS):

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.[17][18]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][17] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for scientific discovery. Its stable, well-defined structure and predictable reactivity make it an ideal starting point for synthetic campaigns and a valuable scaffold for medicinal chemistry exploration. A thorough understanding of its physicochemical properties, synthesis, and handling, as outlined in this guide, is essential for any researcher aiming to leverage its full potential. The provided protocols and workflows represent self-validating systems, where analytical characterization confirms the success of the synthesis, ensuring the integrity and reliability of downstream research.

References

-

Stenutz, R. This compound. NIST Chemistry WebBook. [Link]

-

PubChem. Benzamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Chlorobenzanilide. National Center for Biotechnology Information. [Link]

-

BYJU'S. Schotten Baumann Reaction. (2019-11-17). [Link]

-

ScienceLab.com. Material Safety Data Sheet Benzamide. (2010-06-10). [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

-

Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(5), o897. [Link]

-

ChemSynthesis. N-[(4-chlorophenyl)(hydroxy)methyl]benzamide. (2025-05-20). [Link]

-

ChemSynthesis. N-(4-chlorophenyl)-2-hydroxybenzamide. (2025-05-20). [Link]

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]

-

ChemNoted. Schotten Baumann Reaction Mechanism Detailed Explanation. (2025-12-24). [Link]

-

PubChem. 4-Chlorobenzamide. National Center for Biotechnology Information. [Link]

-

Ríos Martínez, C. H., et al. (2015). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

-

Solubility of Things. N-(4-Fluorophenyl)benzamide. [Link]

-

Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Angewandte Chemie. [Link]

-

MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

-

Wikipedia. Benzamide. [Link]

-

Al-blewi, F. F., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 56(8), 2295-2305. [Link]

-

SpectraBase. benzamide, N-[4-[[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy]phenyl]-. [Link]

-

PubChem. 4-amino-N-(3-chlorophenyl)benzamide. National Center for Biotechnology Information. [Link]

-

Solubility of Things. N-(4-aminophenyl)sulfonylbenzamide. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

Sources

- 1. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. CAS 955-97-5: Benzamide, 4-amino-N-(4-chlorophenyl)- [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. byjus.com [byjus.com]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. N-(3-Chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide [synhet.com]

- 17. aksci.com [aksci.com]

- 18. actylislab.com [actylislab.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4-Chlorophenyl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular architecture and conformational dynamics of N-(4-Chlorophenyl)benzamide, a compound of interest within the broader class of benzanilides known for their diverse biological activities. By synthesizing crystallographic data, spectroscopic insights, and theoretical considerations, this document aims to deliver a deep understanding of the molecule's structural nuances, which are critical for applications in medicinal chemistry and materials science.

Core Molecular Structure: An Overview

This compound, with the chemical formula C₁₃H₁₀ClNO, is a substituted benzanilide featuring a benzoyl group linked to a 4-chlorophenyl group via an amide bridge.[1][2] This seemingly simple structure harbors significant conformational subtleties that dictate its physicochemical properties and intermolecular interactions.

The fundamental structure comprises three key components:

-

The Benzoyl Ring: An unsubstituted phenyl ring attached to the carbonyl carbon of the amide linkage.

-

The Amide Bridge (-CONH-): The central functional group that is crucial to the molecule's overall conformation and hydrogen bonding capabilities.

-

The 4-Chlorophenyl Ring: A phenyl ring substituted with a chlorine atom at the para-position, connected to the amide nitrogen.

The spatial arrangement of these components relative to one another defines the molecule's conformation.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically follows established methods for amide bond formation. A common and efficient route involves the reaction of benzoyl chloride with 4-chloroaniline.

Representative Synthetic Protocol

This protocol is based on general and well-established procedures for the synthesis of benzanilides.[1]

Objective: To synthesize this compound.

Materials:

-

4-Chloroaniline

-

Benzoyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An inert solvent (e.g., dichloromethane or tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 4-chloroaniline (1.0 equivalent) and the base (1.1 equivalents) in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[1]

Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and subsequent characterization of this compound.

Spectroscopic Confirmation

The identity and purity of the synthesized this compound are confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the overall carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic vibrational frequencies, notably the N-H stretch and the C=O stretch of the amide group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be employed to confirm the molecular weight and elemental composition of the compound.[2]

Molecular Conformation: Insights from X-ray Crystallography

The solid-state conformation of this compound has been elucidated through single-crystal X-ray diffraction studies.[1] These studies provide precise data on bond lengths, bond angles, and, most importantly, the dihedral angles that define the molecule's three-dimensional shape.

Key Conformational Parameters

The conformation of this compound is primarily defined by the rotational angles around the C-N and C-C single bonds of the amide linkage. The key finding from crystallographic analysis is that the molecule is non-planar.[1]

| Parameter | Description | Value |

| Dihedral Angle 1 | The angle between the plane of the amide group (-NHCO-) and the benzoyl ring. | 29.95 (9)° |

| Dihedral Angle 2 | The angle between the benzoyl ring and the 4-chlorophenyl ring. | 60.76 (3)° |

Data sourced from Gowda et al. (2008).[1]

This significant twist between the two aromatic rings is a characteristic feature of many benzanilides.[1][3][4] The non-planar conformation is a result of steric hindrance and electronic effects, which favor a twisted arrangement over a planar one.

Logical Diagram of Conformational Parameters

Sources

Synthesis of N-(4-Chlorophenyl)benzamide from benzoyl chloride

An In-Depth Technical Guide to the Synthesis of N-(4-Chlorophenyl)benzamide from Benzoyl Chloride

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, a compound of interest in medicinal chemistry and materials science. The synthesis is achieved through the acylation of 4-chloroaniline with benzoyl chloride via the Schotten-Baumann reaction. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol with causal explanations, methods for product validation, and critical safety considerations. It is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible methodology for preparing substituted benzamides.

Introduction and Significance

Benzamides are a vital class of organic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence is due to the chemical stability of the amide bond and its ability to participate in hydrogen bonding, which is critical for molecular recognition in biological systems. This compound (C₁₃H₁₀ClNO) serves as a key intermediate and a structural motif in the exploration of new bioactive molecules. The synthesis from benzoyl chloride and 4-chloroaniline is a classic example of nucleophilic acyl substitution, providing a reliable route to this important compound. This guide details a field-proven protocol, emphasizing the scientific principles that ensure a high-yield, high-purity synthesis.

Theoretical Framework: The Schotten-Baumann Reaction

The synthesis of this compound from benzoyl chloride and 4-chloroaniline is a classic example of the Schotten-Baumann reaction. This reaction involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.[1][]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be understood in three key steps:[3][4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[1][5]

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the pi bond with the carbonyl carbon. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled.

-

Acid-Base Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The amine starting material is basic and could be protonated by this HCl, forming an unreactive ammonium salt. To prevent this and drive the reaction to completion, a base (such as aqueous sodium hydroxide or pyridine) is added.[3][6] The base neutralizes the HCl, ensuring a sufficient concentration of the free amine is available to react.[3]

The overall reaction is highly favorable due to the high reactivity of the acyl chloride and the formation of a very stable amide bond.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis and purification of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher. The quantities provided are for a representative laboratory-scale synthesis.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Notes |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 2.55 g | 20.0 | Limiting Reagent |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 2.50 mL (3.0 g) | 21.3 | Corrosive Lachrymator |

| Sodium Hydroxide | NaOH | 40.00 | ~1.0 g | 25.0 | For 10% (w/v) solution |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Reaction Solvent |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | For washing/recrystallization |

| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | Recrystallization Solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation of Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 4-chloroaniline (2.55 g, 20.0 mmol) in 25 mL of dichloromethane (DCM).

-

Addition of Base: To the flask, add 25 mL of a 10% (w/v) aqueous sodium hydroxide solution. The reaction is now biphasic. Cool the flask in an ice-water bath with vigorous stirring using a magnetic stir bar.

-

Causality: The NaOH solution acts as the base to neutralize the HCl byproduct.[3] Cooling is necessary because the acylation reaction is highly exothermic, and controlling the temperature prevents potential side reactions and ensures safety.[]

-

-

Addition of Acyl Chloride: Slowly add benzoyl chloride (2.50 mL, 21.3 mmol) dropwise to the cold, stirring mixture over 10-15 minutes. A white precipitate of the product will begin to form immediately.

-

Causality: Dropwise addition helps to control the exothermic nature of the reaction. A slight excess of benzoyl chloride ensures the complete consumption of the limiting reagent, 4-chloroaniline.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Product Isolation (Work-up): a. Transfer the reaction mixture to a separatory funnel. b. Separate the lower organic (DCM) layer. c. Wash the organic layer sequentially with 20 mL of water, 20 mL of 1 M HCl (to remove any unreacted amine), and finally with 20 mL of brine (saturated NaCl solution). d. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

-

Purification (Recrystallization): a. Transfer the crude solid to a clean flask. b. Add a minimum amount of hot 95% ethanol to dissolve the solid completely. c. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a series of analytical techniques must be employed.

Characterization Workflow Diagram

Caption: Logical workflow for the analytical validation of the final product.

Expected Analytical Data

| Analysis Technique | Expected Result | Reference |

| Appearance | White crystalline solid | [7][9] |

| Melting Point | 187 °C | [10] |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide C=O stretch), ~1530 cm⁻¹ (N-H bend) | [11] |

| ¹H NMR (DMSO-d₆) | δ ~10.4 (s, 1H, NH), δ ~7.9 (d, 2H, Ar-H), δ ~7.7 (d, 2H, Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~7.4 (d, 2H, Ar-H) | [11][12] |

| Molecular Weight | 231.05 (M⁺), 233.05 (M+2, ~33% intensity due to ³⁷Cl) | [11] |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Hazard Management

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Benzoyl Chloride: Highly corrosive, a lachrymator (causes tearing), and reacts violently with water.[13] It must be handled in a chemical fume hood at all times.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.[14]

-

4-Chloroaniline: Toxic upon ingestion, inhalation, and skin contact.[15] It is a suspected carcinogen. All handling should occur in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

-

Sodium Hydroxide: Corrosive and can cause severe skin and eye burns.

Waste Disposal: All organic waste containing dichloromethane and other reagents should be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction of benzoyl chloride and 4-chloroaniline is a reliable and efficient method for producing this valuable chemical intermediate. The protocol detailed in this guide, when combined with rigorous purification and thorough analytical characterization, provides a validated pathway for obtaining a high-purity product. The emphasis on the underlying chemical principles and stringent safety measures ensures that the synthesis can be performed both successfully and safely in a laboratory setting.

References

-

This compound. Stenutz. [Link]

-

Benzamide, N-(4-chlorophenyl)-. PubChem, National Center for Biotechnology Information. [Link]

-

Chemistry Schotten Baumann Reaction. SATHEE. [Link]

-

Schotten Baumann Reaction. BYJU'S. [Link]

-

Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah. [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Chapter 16. [Link]

-

Schotten-Baumann Reaction and its Mechanism. YouTube. [Link]

-

Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]

-

ICSC 1015 - BENZOYL CHLORIDE. International Labour Organization. [Link]

-

Supporting Information - Synthesis Data. MDPI. [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. byjus.com [byjus.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. youtube.com [youtube.com]

- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 7. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. globalconference.info [globalconference.info]

- 10. This compound [stenutz.eu]

- 11. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Activity of N-(4-Chlorophenyl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-(4-chlorophenyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. We delve into their demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, supported by experimental data and mechanistic insights. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to validate and build upon these findings. This document is structured to serve as a foundational resource, bridging established knowledge with actionable experimental frameworks to accelerate research and development in this promising area of drug discovery.

The this compound Core: A Versatile Pharmacophore

The N-phenylbenzamide framework, characterized by two aryl rings linked by an amide bond, is a cornerstone of many biologically active molecules. The specific inclusion of a chlorine atom at the 4-position of the N-phenyl ring, creating the this compound core, has proven particularly fruitful. This substitution significantly influences the molecule's electronic properties and lipophilicity, enhancing its ability to interact with biological targets and traverse cellular membranes. The amide linkage provides a rigid, planar structure with hydrogen bonding capabilities, crucial for specific receptor binding. This combination of features has enabled the development of derivatives with a broad spectrum of activities, which will be explored in subsequent sections.

Synthetic Strategies: Building the Derivatives

The synthesis of this compound derivatives is typically achieved through the formation of an amide bond between a benzoic acid derivative and 4-chloroaniline. The choice of synthetic route depends on the desired substitutions on the benzoic acid ring and the scale of the reaction.

General Synthesis Workflow

A common and efficient method involves the activation of a substituted benzoic acid followed by coupling with 4-chloroaniline. This process can be visualized as follows:

Caption: General synthesis workflow for this compound derivatives.

Key Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a robust method for synthesizing this compound derivatives, as adapted from various established procedures.[1]

-

Acid Chloride Formation: A mixture of the desired substituted benzoic acid (1 equivalent) and thionyl chloride (SOCl₂) (1 equivalent) is refluxed for 2 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Expert Insight: Thionyl chloride is a highly effective and inexpensive reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.

-

-

Solvent Removal: After reflux, the excess thionyl chloride is removed under reduced pressure. Toluene may be added and subsequently evaporated to azeotropically remove any remaining traces.

-

Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂), and cooled to 0°C in an ice bath.

-

Amine Addition: A solution of 4-chloroaniline (1 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the cooled acid chloride solution. Triethylamine (TEA) or another non-nucleophilic base is often included to neutralize the HCl byproduct.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Workup and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

A Spectrum of Biological Activities

Derivatives of the this compound scaffold have been investigated extensively, revealing a wide range of pharmacological effects.

Anticancer Activity

Numerous derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.

-

Activity Against Lung, Cervical, and Breast Cancer: Imidazole-based N-phenylbenzamide derivatives have shown promising anticancer potential.[2] For instance, a derivative with a fluorine substitution (compound 4f) exhibited IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, respectively.[2]

-

Activity in Gastric Cancer via ROS Induction: A recently synthesized series of 21 benzamide derivatives was evaluated for broad-spectrum anticancer potential.[3] One lead compound, BJ-13, was particularly effective against gastric cancer cells. Mechanistic studies revealed that BJ-13 induces a significant accumulation of intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis.[3] This was confirmed by the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]

Caption: Proposed mechanism of ROS-induced apoptosis by anticancer derivatives.

-

HDAC Inhibition: Certain derivatives function as histone deacetylase (HDAC) inhibitors. The compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was found to be a potent and selective inhibitor of Class I HDACs, with exceptional activity against HDAC3 (IC₅₀: 95.48 nM).[4] This compound exhibited strong antiproliferative activity against HepG2 liver cancer cells (IC₅₀: 1.30 µM) and demonstrated significant tumor growth inhibition in an in vivo xenograft model.[4]

Table 1: Selected Anticancer Activities of this compound Derivatives

| Compound ID | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4f | A549 (Lung) | 7.5 µM | Not specified | [2] |

| HeLa (Cervical) | 9.3 µM | [2] | ||

| MCF-7 (Breast) | 8.9 µM | [2] | ||

| BJ-13 | Gastric Cancer Cells | Potent | ROS-induced apoptosis | [3] |

| FNA | HepG2 (Liver) | 1.30 µM | HDAC3 Inhibition |[4] |

Antiviral Activity

The scaffold has also given rise to potent antiviral agents, particularly against Hepatitis B virus (HBV) and Enterovirus 71 (EV71).

-

Anti-Hepatitis B Virus (HBV) Activity: A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has demonstrated significant anti-HBV activity.[5][6] It proved more potent than the standard drug lamivudine, with an IC₅₀ of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant HBV.[5][6] The antiviral effect is believed to be mediated by an increase in the intracellular levels of APOBEC3G (A3G), a host cytidine deaminase with known anti-HBV activity.[5] IMB-0523 also showed low acute toxicity and promising pharmacokinetic properties in animal models.[5][6]

Caption: Proposed anti-HBV mechanism via APOBEC3G upregulation.

-

Anti-Enterovirus 71 (EV71) Activity: A series of N-phenylbenzamide derivatives were synthesized and tested for anti-EV71 activity.[7] The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), a close analog, was identified as a promising lead, with IC₅₀ values in the low micromolar range (5.7–12 µM) against various EV71 strains and significantly lower cytotoxicity than the reference drug pirodavir.[7]

Antimicrobial Activity

The this compound core is present in compounds with notable activity against both bacteria and fungi.

-

Antibacterial Activity: Various synthetic schemes have yielded derivatives with activity against Gram-positive and Gram-negative bacteria.[1] For example, certain compounds showed excellent activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 to 6.25 µg/mL.[1] Other studies have confirmed activity against Gram-positive strains like Enterococcus faecium and Staphylococcus aureus.[8][9] The proposed mechanism suggests that active compounds may more easily penetrate the bacterial cell wall or have a better fit at a specific receptor site.[1]

-

Antifungal Activity: A study evaluating new 1,3-oxazole derivatives bearing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety (a related structure) found that one compound exhibited activity against the fungal strain Candida albicans.[8]

Table 2: Selected Antimicrobial Activities

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| N-benzamide derivative (5a) | E. coli | 3.12 µg/mL | [1] |

| B. subtilis | 6.25 µg/mL | [1] | |

| N-acyl-α-amino acid (3) | E. faecium | 15 mm zone | [8] |

| 1,3-oxazole derivative | C. albicans | Active |[8] |

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are an emerging area of interest. The mechanism is thought to involve the modulation of key inflammatory pathways.

-

Inhibition of Inflammatory Mediators: Research on closely related N-(4-chlorophenyl)-2-substituted nicotinamides demonstrated potent anti-inflammatory activity, comparable to the drug leflunomide.[10] This activity was assessed by the suppression of nitric oxide (NO) production in LPS-stimulated macrophages and in an in-vivo carrageenan-induced paw edema model.[10]

-

NF-κB Pathway Inhibition: A potential mechanism for the anti-inflammatory and antitumor effects of benzamides involves the inhibition of the transcription factor NF-κB.[11] Inhibition of NF-κB can prevent the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), thereby reducing the inflammatory response.[11]

Core Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides standardized protocols for evaluating the biological activity of this compound derivatives.

In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxicity of a compound against a cancer cell line.

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Expert Insight: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Antimicrobial Assay (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

-

Inoculum Preparation: Grow the microbial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad and potent spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this core allows for extensive chemical modification, enabling fine-tuning of activity and pharmacokinetic properties.

Future research should focus on:

-

Mechanism Deconvolution: While primary mechanisms have been identified for some activities (e.g., A3G upregulation, ROS induction), the precise molecular targets for many derivatives remain unknown. Kinase profiling, proteomic studies, and target-based screening will be crucial.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the benzoic acid and the N-phenyl rings will help elucidate key structural requirements for potency and selectivity against different biological targets.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles. The low toxicity observed for compounds like IMB-0523 is an encouraging sign.[5]

References

-

Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

-

Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 893306. [Link]

-

Kumar, R., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. [Link]

-

Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research, 8(11), 2260-2266. [Link]

-

Vlase, G., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. [Link]

-

Chern, J-W., et al. (2004). Exploiting N-(4-chlorophenyl)-2-substituted nicotinamides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(1), 51-56. [Link]

-

Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 501-511. [Link]

-

Ionescu, M. A., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1957. [Link]

-

Zhang, J., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2969. [Link]

-

Abdel-Wahab, B. F., et al. (2017). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-chlorophenyl)-. PubChem. Retrieved from [Link]

-

Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 154, 108594. [Link]

-

Hameed, A., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1842. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

-

Abuelizz, H. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 101-115. [Link]

-

Zhang, P., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry, 8, 584518. [Link]

-

Kumar, D., et al. (2015). Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. Journal of Pharma and Pharmaceutical Sciences, 1(1). [Link]

-

Smulson, M., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Apoptosis, 5(5), 405-413. [Link]

-

Kumar, A., et al. (2017). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 8. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Phenylbenzamide Compounds: A Technical Guide to Therapeutic Innovations

Abstract

The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of N-phenylbenzamide compounds, designed for researchers, scientists, and professionals in drug development. We will traverse the synthetic landscape, delve into the intricate mechanisms of action, and present a comprehensive overview of their applications in oncology, virology, and inflammation, with an exploratory look into neurodegenerative disorders. This document is structured to provide not only a thorough understanding of the subject but also actionable, field-proven insights to guide future research and development.

Introduction: The Versatility of the N-Phenylbenzamide Core

The N-phenylbenzamide core, characterized by a benzoyl group attached to an aniline moiety, represents a versatile template for the design of a wide array of therapeutic agents. This structural motif is prevalent in numerous biologically active molecules, underscoring its significance in medicinal chemistry. The inherent modularity of the N-phenylbenzamide scaffold allows for systematic structural modifications, enabling the fine-tuning of physicochemical properties and biological activities to target a diverse range of diseases. This guide will illuminate the therapeutic promise of these compounds, moving from their fundamental chemistry to their complex biological interactions.

Synthetic Strategies: Crafting the N-Phenylbenzamide Scaffold

The efficient and versatile synthesis of N-phenylbenzamide derivatives is paramount for extensive structure-activity relationship (SAR) studies and the development of clinical candidates. Several synthetic routes have been established, each with its own set of advantages and limitations.

Classical Amide Bond Formation

The most common approach involves the acylation of an aniline with a benzoyl chloride derivative. This method is generally high-yielding and tolerates a wide range of functional groups on both the aniline and benzoyl chloride components.

Experimental Protocol: General Synthesis of N-Phenylbenzamide Derivatives

-

Dissolution: Dissolve the substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: Cool the solution to 0°C in an ice bath. Add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Multicomponent Reactions

One-pot multicomponent reactions offer an atom-economical and efficient alternative for the synthesis of complex N-phenylbenzamide derivatives. For instance, a one-pot three-component reaction of phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst can yield imidazole-based N-phenylbenzamide derivatives in good yields and short reaction times[1][2].

Table 1: Comparison of Synthetic Methodologies for N-Phenylbenzamide Derivatives

| Method | Starting Materials | Reagents/Catalysts | Advantages | Disadvantages |

| Classical Acylation | Substituted Aniline, Substituted Benzoyl Chloride | Base (e.g., Triethylamine) | High yields, broad substrate scope, well-established. | Requires preparation of acyl chlorides, can be sensitive to moisture. |

| Multicomponent Reaction | Phthalic Anhydride, Substituted Aniline, 2,3-Diaminomaleonitrile | Acid Catalyst (e.g., HCl) | Atom-economical, rapid, generates structural complexity in a single step.[1][2] | Substrate scope may be more limited than classical methods. |

| Coupling Reagents | Substituted Aniline, Substituted Benzoic Acid | EDC, HOBt, DIC | Milder reaction conditions, suitable for sensitive substrates. | Reagents can be expensive, may require purification to remove byproducts.[3] |

Therapeutic Applications and Mechanisms of Action

N-phenylbenzamide derivatives have demonstrated significant potential across a spectrum of therapeutic areas. This section will explore their applications in oncology, virology, and inflammation, detailing their mechanisms of action and the underlying signaling pathways.

Anticancer Activity: A Multi-pronged Attack

The anticancer potential of N-phenylbenzamide compounds is well-documented, with derivatives showing efficacy against a range of cancer cell lines, including lung, cervical, and breast cancer[2]. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

Certain imidazole-based N-phenylbenzamide derivatives have been shown to act as inhibitors of ABL1 kinase, a key player in chronic myeloid leukemia[2]. Molecular docking and dynamic simulations have revealed that these compounds can form stable complexes with the ABL1 kinase protein, suggesting a direct inhibitory effect[2].

The Grb7 SH2 domain is another validated target for N-phenylbenzamide derivatives. Overexpression of the Grb7 adaptor protein is associated with the proliferative and migratory potential of cancer cells. Phenylbenzamide-based antagonists of the Grb7 SH2 domain have been identified through virtual screening and experimental binding studies, demonstrating their potential to disrupt oncogenic signaling pathways.

N-substituted benzamides have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9[4][5]. This apoptotic induction can be independent of p53, making these compounds potentially effective against p53-deficient tumors[4][5]. Furthermore, some derivatives induce a G2/M cell cycle block prior to the onset of apoptosis[4][5].

A novel class of N-benzylbenzamide derivatives has been identified as potent tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. One such compound, 20b, exhibited significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines[6].

Some N-phenylbenzamide-acridine hybrids have been designed as dual inhibitors of topoisomerase I and II. These compounds can induce DNA damage and trigger apoptosis in cancer cells[7].

Experimental Protocol: In Vivo Evaluation of Anticancer Activity in a Xenograft Mouse Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of N-phenylbenzamide compounds using a subcutaneous tumor xenograft model.

-

Cell Culture: Culture a human cancer cell line (e.g., A549, MCF-7) in appropriate media.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 × 10⁶ to 5 × 10⁶ cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.

-

Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the N-phenylbenzamide compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Diagram: Anticancer Mechanisms of N-Phenylbenzamide Compounds

Caption: Diverse anticancer mechanisms of N-phenylbenzamide derivatives.

Antiviral Activity: A Broad-Spectrum Defense

N-phenylbenzamide derivatives have demonstrated promising antiviral activity against a range of viruses, including Enterovirus 71 (EV71) and Hepatitis C Virus (HCV)[3].

For enteroviruses, the antiviral effect of some N-phenylbenzamide derivatives appears to be virucidal, meaning they directly inactivate the virus particles. Time-of-addition assays have shown that these compounds are most effective when incubated directly with the virus before infection of host cells.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is a fundamental method for determining the in vitro antiviral efficacy of a compound.

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for EV71) to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the N-phenylbenzamide compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cell monolayer. Add the diluted compound to the wells, followed by the virus at a predetermined multiplicity of infection (MOI). Include appropriate controls: cells only (no virus, no compound), virus only (no compound), and compound only (no virus, for cytotoxicity).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show significant CPE (typically 2-5 days).

-

Quantification of CPE: The extent of CPE can be visually scored or quantified using a cell viability assay, such as the MTT assay or neutral red uptake assay.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

N-phenylbenzamide derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. N-substituted benzamides have been shown to inhibit NF-κB activation, which in turn can suppress the production of pro-inflammatory cytokines like TNF-α[8]. This inhibition can occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. While direct evidence for the modulation of MAPK by N-phenylbenzamides is still emerging, it is a plausible mechanism given the crosstalk between the MAPK and NF-κB pathways. Inhibition of MAPK signaling could contribute to the overall anti-inflammatory effects of these compounds.

Diagram: Anti-inflammatory Mechanism via NF-κB Inhibition

Caption: Inhibition of the NF-κB pathway by N-phenylbenzamide derivatives.

Potential in Neurodegenerative Diseases: An Emerging Frontier

While less established, there is growing interest in the potential of N-phenylbenzamide derivatives for the treatment of neurodegenerative diseases like Alzheimer's disease.

The aggregation of the tau protein is a hallmark of Alzheimer's disease and other tauopathies. While direct evidence for N-phenylbenzamide derivatives as potent tau aggregation inhibitors is still limited, the chemical space around this scaffold is being explored for this purpose. The development of small molecules that can inhibit or reverse tau aggregation is a promising therapeutic strategy[9].

Table 2: Summary of Therapeutic Applications and Key Molecular Targets

| Therapeutic Area | Key Molecular Targets/Mechanisms | Example Compound Classes |

| Anticancer | ABL1 Kinase, Grb7-SH2, Caspase-9, Tubulin, Topoisomerase I/II | Imidazole-based N-phenylbenzamides, N-benzylbenzamides, N-phenylbenzamide-acridines |

| Antiviral | Virucidal activity | Substituted N-phenylbenzamides |

| Anti-inflammatory | NF-κB pathway, potentially MAPK pathway | N-substituted benzamides |

| Neurodegenerative | Potential for Tau aggregation inhibition | Indolethylbenzamides (related scaffold) |

Conclusion and Future Directions

The N-phenylbenzamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The research highlighted in this guide demonstrates their significant potential in oncology, virology, and inflammation, with intriguing possibilities in the realm of neurodegenerative diseases. The future of N-phenylbenzamide research lies in the continued exploration of their mechanisms of action, the expansion of their therapeutic applications, and the optimization of their drug-like properties. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the translation of these promising compounds from the laboratory to the clinic.

References

-

Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808556. [Link]

-